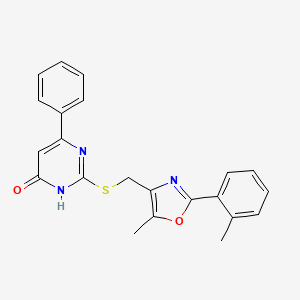

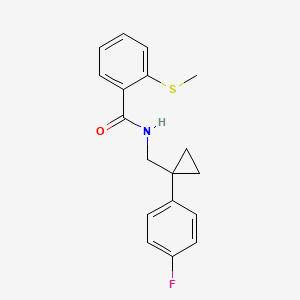

![molecular formula C17H19FN6 B2937650 N-(3-氟苯基)-1-甲基-4-(哌啶-1-基)-1H-吡唑并[3,4-d]嘧啶-6-胺 CAS No. 897619-49-7](/img/structure/B2937650.png)

N-(3-氟苯基)-1-甲基-4-(哌啶-1-基)-1H-吡唑并[3,4-d]嘧啶-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

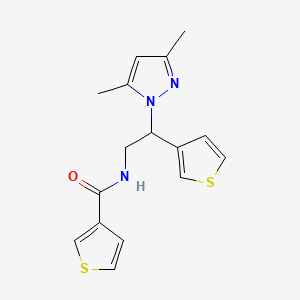

“N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a complex organic compound. It contains a pyrimidine ring, which is an essential base component of the genetic material of deoxyribonucleic acid . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various amines . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a pyrimidine ring and a piperidine ring . The presence of halogen, carboxyl, nitro, or methyl groups on the ring can influence the cytotoxicity of the Piperidine derivatives .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it could potentially be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride . It could also react with alkyl chloride/bromide to form N-alkylated products .科学研究应用

Anticancer Research

The piperidine nucleus, a component of the compound, is known to play a significant role in anticancer activity. Piperidine derivatives have been utilized in various ways as anticancer agents, showing promise in the inhibition of cancer cell proliferation and metastasis . The specific structure of this compound may interact with certain cancer cell lines, providing a pathway for novel anticancer therapies.

Antiviral Applications

Compounds with a piperidine moiety have been identified as potential antiviral agents. The design and synthesis of derivatives similar to our compound of interest have shown promising results in vitro and in silico studies . This suggests that the compound could be a candidate for the development of new antiviral medications, particularly against viruses that have developed resistance to current drugs.

Antimicrobial and Antifungal Uses

The structural features of the compound indicate potential antimicrobial and antifungal properties. Piperidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal effects . This compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious disease treatment.

Analgesic and Anti-inflammatory Properties

Research has shown that piperidine derivatives can act as analgesic and anti-inflammatory agents . The compound could be synthesized and tested for its pain-relieving and inflammation-reducing capabilities, which could lead to new treatments for chronic pain and inflammatory diseases.

Neurodegenerative Disease Research

Given the compound’s structure, it may have applications in the treatment of neurodegenerative diseases. Piperidine-based compounds have been associated with anti-Alzheimer’s and antipsychotic properties . This compound could be valuable in creating drugs that target neurodegenerative pathways, potentially offering relief for conditions such as Alzheimer’s disease.

Cardiovascular Disease Treatment

The piperidine nucleus is also associated with antihypertensive effects, which could be beneficial in treating cardiovascular diseases . The compound could be investigated for its potential to lower blood pressure and reduce the risk of heart attacks and strokes.

未来方向

The compound and its derivatives could potentially be explored further for their therapeutic potentials. Given their diverse biological activities, they could be valuable for medical applications . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

属性

IUPAC Name |

N-(3-fluorophenyl)-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6/c1-23-15-14(11-19-23)16(24-8-3-2-4-9-24)22-17(21-15)20-13-7-5-6-12(18)10-13/h5-7,10-11H,2-4,8-9H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIZBQBMIQFYLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC(=CC=C3)F)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

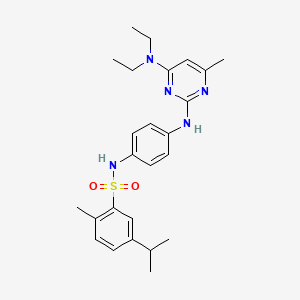

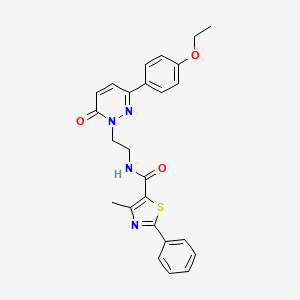

![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)

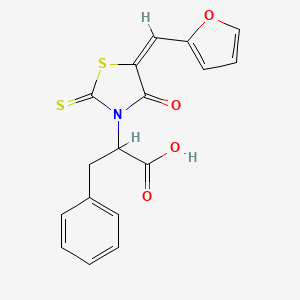

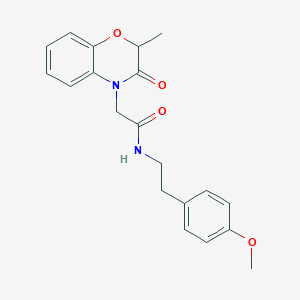

![2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)

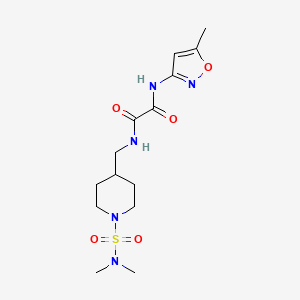

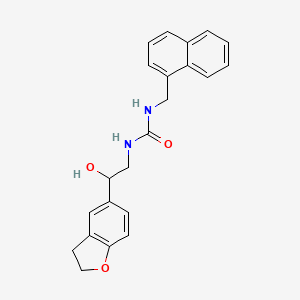

![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)

![2-(3-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2937583.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2937588.png)